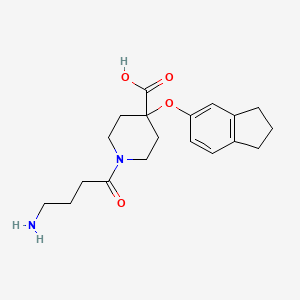![molecular formula C20H24FN3O3S B5261244 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5261244.png)
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a fluorobenzenesulfonyl group and an acetamide moiety linked to a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU to form protected piperazines.
Deprotection: Removal of the protecting groups using reagents like PhSH.
Substitution: Introduction of the fluorobenzenesulfonyl group and subsequent acetamide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby modulating cholinergic neurotransmission . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cognitive function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
JNJ-31020028: A selective antagonist of the neuropeptide Y Y2 receptor with a similar piperazine core.
Uniqueness
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of a fluorobenzenesulfonyl group and an acetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16(17-5-3-2-4-6-17)22-20(25)15-23-11-13-24(14-12-23)28(26,27)19-9-7-18(21)8-10-19/h2-10,16H,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZMKSXCWVEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-6-(3,5-dimethylphenyl)-4-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5261168.png)
![5-(1,4-dioxan-2-ylcarbonyl)-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5261169.png)
![7-acetyl-6-(2,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5261176.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B5261180.png)
![3-(4-TERT-BUTYLPHENYL)-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B5261193.png)
![N-ethyl-2-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-furamide](/img/structure/B5261194.png)
![N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5261200.png)

![1-(2-aminoethyl)-N-[1-(2,4-dimethylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5261226.png)
![N-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-2,6-dihydroxybenzamide](/img/structure/B5261230.png)

![1-[(5-bromo-2-furyl)methyl]-4-ethylpiperazine](/img/structure/B5261242.png)
![ethyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5261258.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5261266.png)
